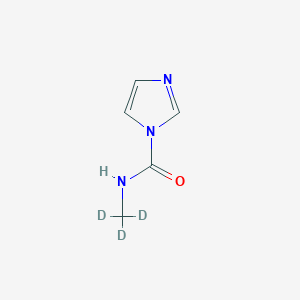
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate): is a complex organic compound that belongs to the family of acetylated sugars. This compound is characterized by the presence of multiple acetyl groups and an ethyl orthoacetate moiety, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) typically involves the acetylation of alpha-D-glucopyranose followed by the introduction of the ethyl orthoacetate group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and precise control systems to maintain the reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include deacetylated sugars, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The acetyl groups and ethyl orthoacetate moiety play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .
Vergleich Mit ähnlichen Verbindungen
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) is unique due to the presence of the ethyl orthoacetate group, which imparts distinct chemical properties and reactivity compared to other acetylated sugars. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C16H24O10 |
|---|---|
Molekulargewicht |
376.36 g/mol |
IUPAC-Name |
[(3aR,6R)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11?,12-,13?,14?,15-,16?/m1/s1 |
InChI-Schlüssel |
ULBLUAFHNLHIND-QTLBSCIUSA-N |
Isomerische SMILES |
CCOC1(O[C@@H]2C(O1)C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)C |
Kanonische SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



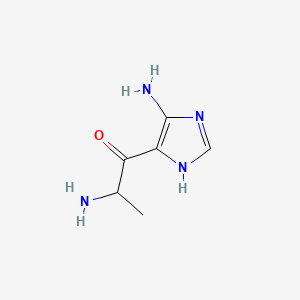
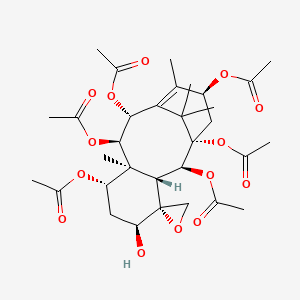
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
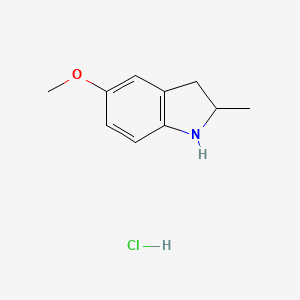
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
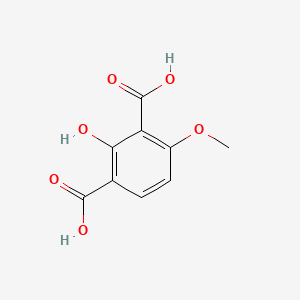
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)


![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
